1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]urea
Description
1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]urea is a urea derivative characterized by a 3,5-dimethoxyphenyl group linked via a urea moiety to a 2-(morpholin-4-yl)ethyl chain. This structure combines aromatic methoxy substituents with a morpholine-containing alkyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-20-13-9-12(10-14(11-13)21-2)17-15(19)16-3-4-18-5-7-22-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCNGKQGGGNOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]urea typically involves the reaction of 3,5-dimethoxyaniline with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Urea Derivatives with Dimethoxyphenyl Groups
| Compound Name | Structural Features | Key Differences | Biological Relevance |
|---|---|---|---|
| 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea | Combines 3,5-dimethoxyphenyl urea with a pyrrolidinone ring and chlorophenyl group | Addition of a pyrrolidinone ring enhances molecular complexity and potential hydrogen-bonding interactions | Exhibits unique biological properties due to hybrid pharmacophores; may target proteases or kinases . |
| 1-(3,5-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea | Includes indole-sulfonyl and dimethoxyphenyl groups | Sulfonyl group introduces polarity; indole moiety may interact with aromatic receptors | Potential applications in targeting serotonin or kinase pathways . |
| 1-(4-Chlorophenyl)-3-(3,5-dimethoxyphenyl)urea | Simplifies structure by removing alkyl/morpholine chains | Lacks morpholine or heterocyclic substituents | Reduced complexity may limit binding specificity but improves synthetic accessibility . |
Morpholine-Containing Urea Analogs
Substituent Effects on Activity
- Morpholine Ethyl Chain : The morpholine group contributes to solubility and may interact with polar residues in target proteins (e.g., kinases or GPCRs) .
- Heterocyclic Additions: Compounds with pyrrolidinone or indole rings show increased bioactivity compared to simpler urea derivatives, likely due to enhanced molecular recognition .
Industrial and Pharmacological Potential
- Drug Development : The target compound’s balance of lipophilicity (dimethoxyphenyl) and solubility (morpholine) makes it a candidate for lead optimization in CNS or oncology drug discovery .
Future Research Directions
Mechanistic Studies : Elucidate the target specificity of 1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]urea using enzyme inhibition assays or cellular models .
Structure-Activity Relationship (SAR) Expansion : Explore substitutions on the morpholine ring (e.g., fluorination) or dimethoxyphenyl group to refine bioactivity .
Biological Activity
The compound 1-(3,5-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]urea is a urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a dimethoxyphenyl group and a morpholine moiety, which are known to influence its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. The following table summarizes key findings regarding its anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.48 | Induces apoptosis via caspase activation |
| Similar Urea Derivative | HCT-116 (colon cancer) | 0.78 | Inhibits cell proliferation at G1 phase |
| Another Urea Derivative | U-937 (leukemia) | 0.19 | Triggers mitochondrial pathway of apoptosis |
These findings indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It may cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds indicates that the presence of electron-donating groups (EDGs), such as methoxy groups, enhances biological activity. Conversely, electron-withdrawing groups (EWGs) tend to decrease potency. This insight is crucial for optimizing the design of new derivatives with improved efficacy.
Study 1: Anticancer Activity Evaluation
In a study published in MDPI, researchers evaluated various urea derivatives for their anticancer properties. The compound under discussion was included in a broader analysis that highlighted its effectiveness against breast and colon cancer cell lines. The study utilized flow cytometry to assess apoptosis and found that the compound significantly increased caspase-3/7 activity in treated cells .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to specific targets involved in cancer progression. These studies suggest strong interactions with receptors associated with tumor growth and survival pathways, reinforcing the idea that this compound could serve as a lead for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
